

Mcl1-IN-9: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest					
Compound Name:	McI1-IN-9				
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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent McI-1 Inhibitor

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a critical target in cancer therapy. Its overexpression is associated with tumor progression and resistance to conventional chemotherapeutics. **Mcl1-IN-9** is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **Mcl1-IN-9** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

McI1-IN-9 is a complex heterocyclic molecule with the chemical formula C37H39ClN4O4. Its structure is characterized by a central core with multiple stereocenters, contributing to its specific interaction with the BH3-binding groove of the McI-1 protein.



Property	Value	Source
Molecular Formula	C37H39CIN4O4	N/A
Molecular Weight	639.18 g/mol	N/A
CAS Number	1810769-31-3	N/A
Calculated logP	7.968	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	N/A

Biological Activity and Mechanism of Action

McI1-IN-9 is a highly potent inhibitor of the McI-1 protein. It selectively binds to the BH3-binding groove of McI-1, preventing its interaction with pro-apoptotic proteins such as Bak and Bax.[2] This disruption of the McI-1/pro-apoptotic protein complex leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

The inhibitory activity of **McI1-IN-9** has been quantified using various biochemical and cellular assays:

Parameter	Value	Assay	Cell Line	Source
Ki	0.03 nM	TR-FRET	N/A	N/A
IC50	446 nM	Cell Viability	Reengineered BCR-ABL+ B- ALL	N/A
Ki (vs. Bcl-2)	1.8 μΜ	FPA	N/A	[3]
Ki (vs. Bcl-xL)	36 μΜ	FPA	N/A	[3]

Experimental Protocols



Detailed methodologies for key experiments are crucial for the evaluation and comparison of Mcl-1 inhibitors. The following sections provide representative protocols for commonly used assays.

Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the inhibition of the Mcl-1/ligand interaction in a homogeneous format, suitable for high-throughput screening.[4][5][6][7][8]

Materials:

- Mcl-1 Protein
- Biotinylated Mcl-1 Ligand (e.g., a BH3 peptide)
- Terbium-conjugated anti-tag antibody (Donor)
- Fluorescently-labeled streptavidin (Acceptor)
- Assay Buffer
- 384-well low-volume microplates
- TR-FRET-capable microplate reader

Protocol:

- Prepare a 3x assay buffer and dilute to 1x with distilled water.
- Dilute the donor and acceptor reagents in 1x assay buffer.
- Prepare a serial dilution of McI1-IN-9 in 1x assay buffer.
- Add 5 µL of the diluted **McI1-IN-9** or vehicle control to the microplate wells.
- Add 5 μL of a pre-mixed solution of Mcl-1 protein and biotinylated ligand to each well.



- Add 10 μL of the diluted donor and acceptor reagent mixture to each well.
- Incubate the plate at room temperature for 2-3 hours, protected from light.
- Read the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) using a TR-FRET microplate reader.
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value of McI1-IN-9.

McI-1 AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure the disruption of protein-protein interactions.[9][10][11][12][13]

Materials:

- Mcl-1 Protein
- Biotinylated Mcl-1 Ligand
- Streptavidin-coated Donor beads
- Anti-tag antibody-conjugated Acceptor beads
- AlphaLISA Assay Buffer
- 384-well microplates
- AlphaLISA-compatible microplate reader

Protocol:

- Prepare serial dilutions of **McI1-IN-9** in AlphaLISA assay buffer.
- Add 5 μL of the diluted **McI1-IN-9** or vehicle control to the microplate wells.
- Add 5 μL of a solution containing Mcl-1 protein and biotinylated ligand to each well.



- Add 5 μL of a suspension of anti-tag Acceptor beads to each well.
- Incubate for 60 minutes at room temperature.
- Add 5 μL of a suspension of Streptavidin-coated Donor beads to each well under subdued light.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible reader.
- Analyze the data to determine the IC50 value of McI1-IN-9.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [14][15][16]

Materials:

- Mcl-1 dependent cancer cell line (e.g., NCI-H929)
- Complete cell culture medium
- McI1-IN-9
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Protocol:

 Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

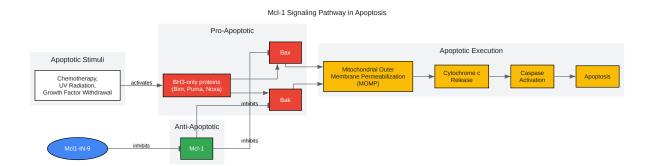


- Treat the cells with a serial dilution of **McI1-IN-9** for the desired time period (e.g., 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

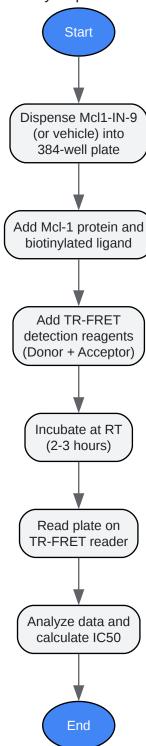
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.







TR-FRET Assay Experimental Workflow



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